molecular formula C23H18FN3O3S2 B2524408 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 868375-94-4

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2524408
CAS No.: 868375-94-4
M. Wt: 467.53
InChI Key: CSYKUWHIMXAIGF-BZZOAKBMSA-N
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Description

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for research purposes. It features a benzamide core linked to a 4-fluoro-3-methylbenzo[d]thiazole moiety and an indoline-1-sulfonyl group. This molecular architecture incorporates several pharmacologically relevant features. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . The inclusion of a sulfonamide group is of significant interest, as this functional group is found in many bioactive molecules and antimicrobial agents . Furthermore, the indoline moiety is a versatile heterocycle frequently explored in drug discovery for its potential biological effects . Researchers may investigate this compound as a potential scaffold in various biochemical and pharmacological studies, including but not limited to the exploration of new antimicrobial agents or enzyme inhibitors. The presence of multiple functional groups makes it a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c1-26-21-18(24)6-4-8-20(21)31-23(26)25-22(28)16-9-11-17(12-10-16)32(29,30)27-14-13-15-5-2-3-7-19(15)27/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKUWHIMXAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article summarizes its biological activity, including antifungal, antibacterial, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety and an indoline sulfonamide structure, which are known to contribute to various biological activities. The presence of the fluorine atom and the specific substitutions on the benzene rings enhance its pharmacological properties.

Molecular Formula

  • Molecular Formula : C18H16FN3O2S
  • CAS Number : 2034154-86-2

Key Structural Features

  • Thiazole Ring : Contributes to antifungal activity.
  • Indoline Sulfonamide : Enhances interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
Compound 2dCandida albicans1.50
Compound 2eCandida parapsilosis1.23

Antibacterial Activity

The compound also demonstrates antibacterial properties. A study involving a series of synthesized compounds indicated that several derivatives exhibited moderate to significant antibacterial activity against various bacterial strains .

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BStaphylococcus aureus18

Cytotoxicity Analysis

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that the tested compounds had IC50 values indicating low toxicity levels, suggesting a favorable therapeutic index for further development .

Table 3: Cytotoxicity Data

CompoundIC50 (μM) against NIH/3T3
Compound 2d148.26
Compound 2e187.66

The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or cellular pathways. For example, molecular docking studies suggest that these compounds can effectively bind to the active sites of key enzymes involved in fungal metabolism, such as CYP51, which is crucial for ergosterol biosynthesis .

In Silico Studies

Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, enhancing our understanding of their potential mechanisms of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Core Heterocycle Substituents Key Functional Groups
(Z)-N-(4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide Benzo[d]thiazole 4-Fluoro-3-methyl, 4-(indolin-1-ylsulfonyl) Sulfonamide, Fluorinated aryl
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole 4-Fluoro-3-ethyl, 4-(azepan-1-ylsulfonyl) Sulfonamide, Azepane ring
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl Isoxazole, Thiadiazole
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide Benzo[d]thiazole 4-Ethoxy-3-ethyl, 4-(3,4-dihydroisoquinolin-2-ylsulfonyl) Dihydroisoquinoline, Ethoxy

Key Observations :

  • Fluorine Substitution: The 4-fluoro group in the target compound and ’s analogue enhances metabolic stability and electronic effects compared to non-fluorinated derivatives .
  • Sulfonamide Diversity: Indolin-1-ylsulfonyl (target) vs. azepan-1-ylsulfonyl () or dihydroisoquinolin-2-ylsulfonyl () groups influence solubility and steric bulk. Azepane and dihydroisoquinoline rings may enhance lipophilicity, while indolinyl groups offer planar aromaticity .
  • Heterocyclic Cores : Thiadiazole () and isoxazole derivatives exhibit distinct electronic profiles compared to benzothiazoles, affecting binding interactions in biological systems .
Physicochemical Properties

Table 2: Spectral and Analytical Data Comparison

Compound Name IR ν(C=O) (cm⁻¹) NMR Shifts (Key Protons) Molecular Weight (g/mol)
Target Compound ~1660–1680* δ 7.3–8.3 (aromatic H), δ 10.5 (NH)** ~457.50†
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1606 (C=O) δ 7.36–8.13 (Ar-H, isoxazole-H) 348.39
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide Not reported δ 7.4–8.1 (Ar-H), δ 1.2–3.8 (azepane CH₂) ~463.56†

Inferred from analogous hydrazinecarbothioamides .
*
Predicted based on tautomeric stabilization in benzothiazoles .
†Calculated using molecular formula.

Key Findings :

  • Carbonyl Stretching : The target compound’s C=O IR absorption (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and , confirming tautomeric preference for the thione form .
  • Aromatic Proton Environments : Similar δ 7.3–8.3 ppm shifts in NMR suggest conserved benzamide/benzothiazole conjugation across derivatives .

Key Differences :

  • Cyclization Conditions : The target compound’s synthesis likely requires halogenated ketones for S-alkylation (similar to ), whereas thiadiazoles () utilize hydroxylamine for ring closure .
  • Tautomer Control : Sodium hydroxide in triazole synthesis () contrasts with acetic acid/ammonium acetate in thiadiazole derivatives (), highlighting pH-dependent tautomer stabilization .

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